Finasteride is a synthetic 4-aza-steroid compound that acts as a specific inhibitor of the enzyme 5 alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen involved in various physiological processes, including the development and enlargement of the prostate gland and hair growth patterns. Finasteride has been clinically approved for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss) due to its ability to reduce DHT levels in the body1910.
Finasteride selectively inhibits the Type II isoform of the 5 alpha-reductase enzyme, which is predominantly found in the human prostate and hair follicles. By inhibiting this enzyme, finasteride decreases the local production of DHT in these tissues. The reduction in DHT levels leads to a decrease in the size of the prostate gland in BPH and a slowdown in hair loss associated with androgenetic alopecia. The drug's action is based on its competition with testosterone for binding to the 5 alpha-reductase enzyme, thereby preventing the conversion of testosterone to DHT139. Additionally, finasteride has been shown to affect the expression of vascular endothelial growth factor (VEGF) and microvessel density, which may explain its role in reducing prostatic urethral bleeding2.
Finasteride has been shown to suppress prostatic DHT levels significantly in men with BPH, leading to a reduction in prostate volume and improvement of symptoms. The drug's efficacy was demonstrated in a double-blind, placebo-controlled study where it caused a profound decrease in prostatic DHT after just 7 days of treatment1. Additionally, finasteride's selectivity as an in vivo inhibitor of 5 alpha-reductase isozyme enzymatic activity has been confirmed, which is crucial for its therapeutic effect in BPH3.
The drug has been approved for the treatment of male pattern hair loss, where it inhibits the conversion of testosterone to DHT in hair follicles. Clinical studies have shown that finasteride leads to significant improvements in hair growth and density, with a favorable adverse event profile9.
While not explicitly approved for prostate cancer treatment, finasteride has been examined as a chemopreventive agent due to its ability to lower intraprostatic DHT levels. Its impact on the expression of IGF-I and IGF-I receptor genes, which are potent mitogens for prostate epithelial cells, suggests that it may contribute to the antiproliferative properties observed in the treatment of prostate growth7.
Finasteride has been used in preclinical studies to manipulate neuroactive steroid levels and determine their impact on behavior. The drug's ability to inhibit the reduction of progesterone and deoxycorticosterone to their respective dihydro metabolites has implications for conditions such as premenstrual and postpartum dysphoric disorder, catamenial epilepsy, depression, and alcohol withdrawal10.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7